

# Preliminary Studies on ZL-1310 Cytotoxicity: A Review of Available Data

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## Compound of Interest

Compound Name: HC-1310

Cat. No.: B12367122

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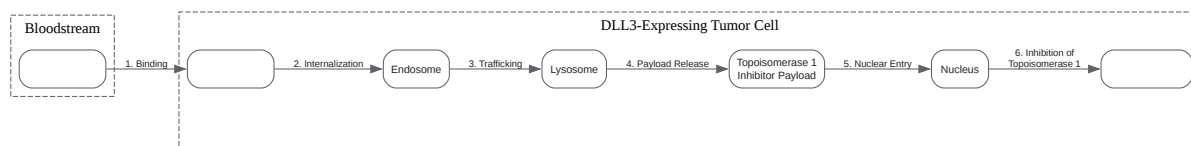
Disclaimer: Publicly available information on a compound precisely designated "**HC-1310**" regarding in-vitro cytotoxicity is scarce. The following guide summarizes the preliminary cytotoxic profile of ZL-1310 (zocilurtatug pelitecan), a distinct investigational antibody-drug conjugate. The data presented is primarily derived from clinical trial disclosures and may not reflect comprehensive preclinical cytotoxicity studies.

## Core Compound Summary

ZL-1310, also known as zocilurtatug pelitecan, is a first-in-class antibody-drug conjugate (ADC) targeting Delta-like ligand 3 (DLL3).[1][2] DLL3 is a protein expressed on the surface of certain tumor cells, particularly in small cell lung cancer (SCLC) and other neuroendocrine tumors.[1] ZL-1310 is comprised of a humanized anti-DLL3 monoclonal antibody, a cleavable linker, and a novel camptothecin derivative (a topoisomerase 1 inhibitor) as its cytotoxic payload.[3] The ADC is designed using the TMALIN® platform, which aims to leverage the tumor microenvironment to release the payload.[1][3]

## Mechanism of Action: Targeted Cytotoxicity

The cytotoxic mechanism of ZL-1310 is predicated on its targeted delivery of a topoisomerase 1 inhibitor to DLL3-expressing cancer cells. This targeted approach is intended to maximize the therapeutic window, increasing efficacy at the tumor site while minimizing systemic toxicity.



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**Figure 1:** ZL-1310 Mechanism of Action.

## Clinical Cytotoxicity Data

Clinical trial data provides insights into the in vivo cytotoxic effects of ZL-1310 in patients with extensive-stage small cell lung cancer (ES-SCLC). The primary measure of its cytotoxic activity is the Objective Response Rate (ORR), which quantifies tumor shrinkage.

Clinical Trial Phase	Patient Population	Dose Level	Objective Response Rate (ORR)	Notes
Phase 1a/1b	Heavily pretreated ES-SCLC	All dose levels (n=33, 2L)	67%	Data from ASCO 2025 presentation.[1]
Phase 1a/1b	Heavily pretreated ES-SCLC	1.6 mg/kg (n=14, 2L)	79%	Data from ASCO 2025 presentation.[1]
Phase 1	Heavily pretreated ES-SCLC	1.6 mg/kg (2L)	68%	Updated data from Oct 2025 investor overview.[3]
Phase 1	ES-SCLC with baseline brain metastases (n=32)	Not specified	-	Compelling activity observed. [3]
Phase 1	ES-SCLC with baseline brain metastases (no prior radiotherapy)	Not specified	80%	Updated data from Oct 2025 investor overview.[3]
Phase 1a/1b	Recurrent ES-SCLC (evaluable patients, n=19)	All tested dose levels	74%	Data presented at ENA Symposium 2024.[2]

## Safety Profile & Treatment-Emergent Adverse Events (TEAEs)

The safety profile from the Phase 1 clinical trial provides an indication of the off-target or systemic cytotoxicity of ZL-1310.

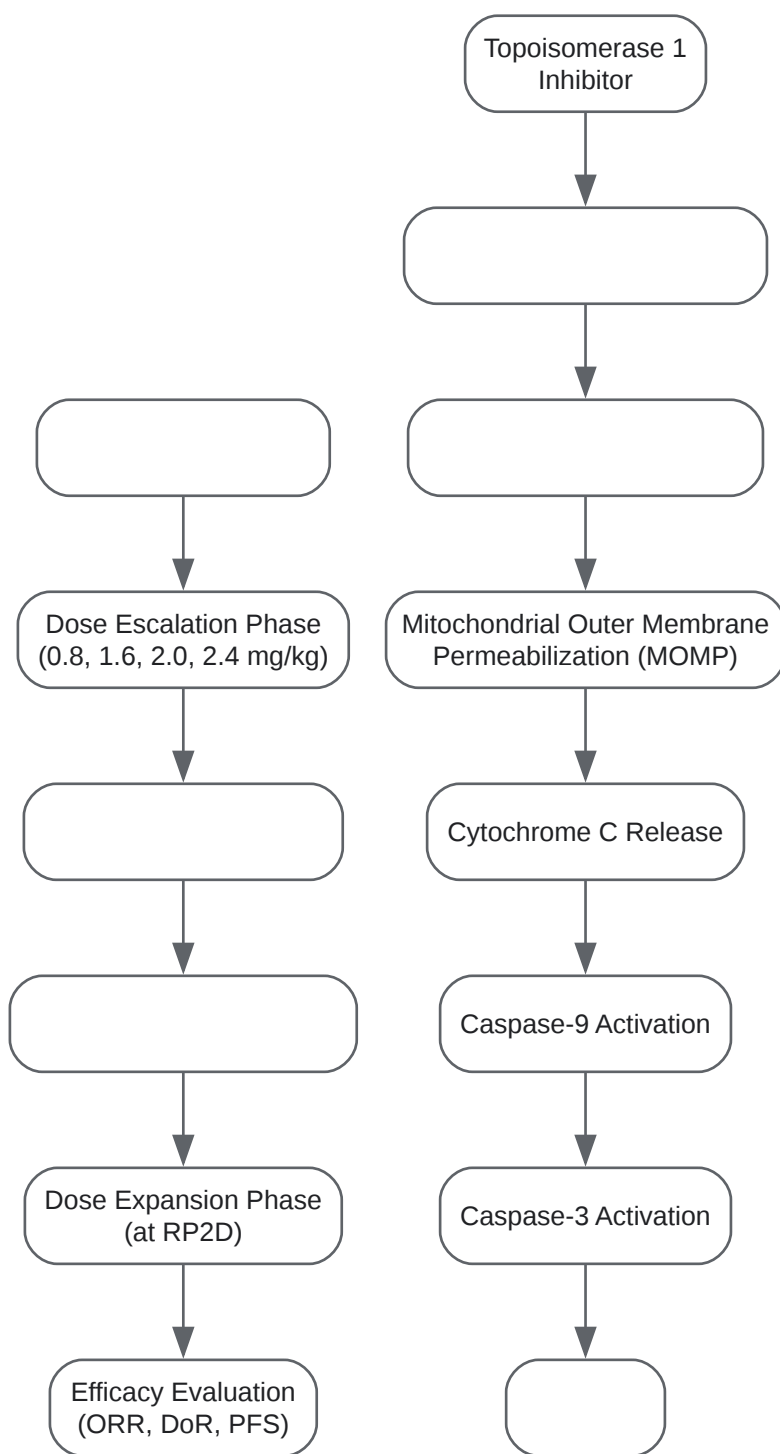
Adverse Event Category	Frequency	Notes
Grade $\geq$ 3 Treatment-Related Adverse Events (TRAEs)	6% (at doses < 2.0 mg/kg)	Manageable safety profile reported.[1]
Grade $\geq$ 3 TRAEs (1.6 mg/kg cohort)	13%	No discontinuations due to toxicity in this cohort.[3]
Most Common TEAEs (Any Grade)	Nausea (48%), Anemia (44%), Neutrophil count decreased (40%)	Data from Phase 1a/1b trial.[2]
Grade $\geq$ 3 TEAEs	Anemia (4%), Neutrophil count decreased (12%), White blood cell count decreased (4%)	Data from Phase 1a/1b trial.[2]

## Experimental Protocols

Detailed preclinical experimental protocols for ZL-1310 are not extensively available in the public domain. The provided information is primarily from a clinical trial context.

### Clinical Trial Design (Phase 1a/1b - NCT06179069)

- Study Type: Open-label, monotherapy, dose-escalation and expansion study.[2]
- Objectives: To evaluate the pharmacokinetics, safety, and tolerability of ZL-1310.[2] To determine the recommended Phase 2 dose.
- Patient Population: Patients with SCLC who have progressed on or after platinum-based chemotherapy.[2][3]
- Dose Cohorts: 0.8 mg/kg, 1.6 mg/kg, 2.0 mg/kg, and 2.4 mg/kg.
- Assessment: Tumor response was assessed by Blinded Independent Central Review (BICR) per RECIST v1.1.[4]



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